3-Formylrifamycin SV O-decyloxime
Beschreibung
Historical Context of Rifamycin (B1679328) Discovery and Early Modifications
The journey of rifamycins (B7979662) began in 1957 in the research laboratories of Gruppo Lepetit S.p.A. in Milan, Italy. google.com Microbiologists Piero Sensi and Maria Teresa Timbal isolated a new family of antibiotics from a soil bacterium, initially identified as Streptomyces mediterranei and later reclassified as Amycolatopsis rifamycinica. google.com This initial mixture of related compounds was termed the rifamycin complex. oup.com One of the first pure crystalline compounds to be isolated was rifamycin B, which, paradoxically, was practically inactive. nih.govnih.gov However, it was observed that aqueous solutions of rifamycin B would, over time, transform into a more active substance. google.com This led to the discovery of rifamycin S and, subsequently, through mild reduction, the highly active Rifamycin SV. google.com
The Role of Rifamycin SV as a Precursor in Antibiotic Development
Rifamycin SV quickly became a crucial scaffold for the development of new, improved antibiotics. nih.govnih.govcaymanchem.com Its potent antibacterial activity, particularly against Gram-positive bacteria, was a significant breakthrough. nih.govnih.gov However, its clinical utility was somewhat limited by the need for parenteral administration. This limitation spurred a wave of research aimed at creating orally active derivatives. oup.comnih.gov The chemical structure of Rifamycin SV, with its ansa macrolide and naphthoquinone core, offered several sites for modification, making it an ideal starting point for synthetic chemists.
One of the most fruitful avenues of modification was the 3-position of the naphthoquinone ring. This led to the synthesis of 3-formylrifamycin SV, a key intermediate that opened the door to a vast array of new derivatives. scispace.comgoogle.com
Rationale for Derivatization of Rifamycins: Addressing Research Challenges in Antimicrobial Agents
The primary driver for the extensive derivatization of rifamycins has been the relentless emergence of antimicrobial resistance. nih.govsigmaaldrich.com Bacteria have evolved various mechanisms to counteract the effects of antibiotics, including target modification and enzymatic inactivation. sigmaaldrich.com For rifamycins, which act by inhibiting bacterial DNA-dependent RNA polymerase, resistance often arises from mutations in the rpoB gene, which codes for the β-subunit of this enzyme. sigmaaldrich.com
Furthermore, researchers have sought to broaden the spectrum of activity of rifamycins to include more Gram-negative bacteria and other challenging pathogens like Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govfrontiersin.org Improving the pharmacokinetic properties of these drugs, such as oral bioavailability and half-life, has also been a major goal. frontiersin.org The synthesis of derivatives like 3-Formylrifamycin SV O-decyloxime represents a specific effort to explore how modifications at the 3-position can influence the biological and physicochemical properties of the parent molecule. nih.govnih.gov
Academic Research Landscape of 3-Formylrifamycin SV O-decyloxime within the Rifamycin Family
The academic interest in 3-Formylrifamycin SV O-decyloxime is situated within a broader investigation into the structure-activity relationships of 3-formylrifamycin SV derivatives, particularly oximes. Research in this area has aimed to understand how the nature of the substituent on the oxime oxygen affects the compound's properties.
A notable study by Cricchio and colleagues in 1974 described the synthesis and antibacterial activity of a series of oximes of 3-formylrifamycin SV with various substituents. nih.gov This work provided foundational data on the in vitro efficacy of these compounds against a range of bacteria.
Another key piece of research by Pelizza and coworkers in 1976 focused on the physicochemical properties of a series of 3-formylrifamycin SV O-alkyloximes, with alkyl chains ranging from one to twelve carbons, which includes the decyl derivative. nih.gov This study investigated the surface activity of these molecules, revealing how the length of the alkyl chain influences their behavior at interfaces. The research suggested that for oximes with longer alkyl chains (C4 to C12), the orientation of the molecule at a surface is primarily dictated by the hydrophobicity of the alkyl substituent itself. nih.gov The octyl derivative was identified as the most efficient surfactant in this series. nih.gov These physicochemical characteristics have potential implications for the interaction of the drug with bacterial cell membranes and viral envelopes. nih.gov
While 3-Formylrifamycin SV O-decyloxime itself has not been the subject of extensive, isolated studies, these seminal papers place it within a well-defined chemical series and provide a valuable framework for understanding its potential biological and physicochemical behavior.
Detailed Research Findings
The following tables present data synthesized from the available scientific literature on 3-Formylrifamycin SV O-decyloxime and its related analogues.
Table 1: Physicochemical Properties of 3-Formylrifamycin SV O-alkyloximes
This table is based on data from the study by Pelizza et al. (1976), which investigated the surface activity of a series of these compounds.
| Alkyl Chain Length | Critical Micelle Concentration (CMC) (M) | Area per Molecule (Ų/molecule) |
| C1 (Methyl) | 1.1 x 10⁻³ | 135 |
| C2 (Ethyl) | 9.0 x 10⁻⁴ | 135 |
| C3 (Propyl) | 7.0 x 10⁻⁴ | 135 |
| C4 (Butyl) | 4.5 x 10⁻⁴ | 120 |
| C5 (Pentyl) | 2.5 x 10⁻⁴ | 100 |
| C6 (Hexyl) | 1.5 x 10⁻⁴ | 85 |
| C7 (Heptyl) | 8.0 x 10⁻⁵ | 70 |
| C8 (Octyl) | 5.0 x 10⁻⁵ | 60 |
| C9 (Nonyl) | 7.0 x 10⁻⁵ | 60 |
| C10 (Decyl) | 1.0 x 10⁻⁴ | 60 |
| C11 (Undecyl) | 1.5 x 10⁻⁴ | 60 |
| C12 (Dodecyl) | 2.5 x 10⁻⁴ | 60 |
| Data extracted from Pelizza G, Allievi GC, Gallo GG. Surface activity of drugs: oximes of 3-formylrifamycin SV. Il Farmaco; edizione scientifica. 1976 Jan;31(1):31-40. nih.gov |
Table 2: In Vitro Antibacterial Activity of 3-Formylrifamycin SV O-decyloxime
This table presents the Minimum Inhibitory Concentration (MIC) values, indicating the lowest concentration of the drug that inhibits the visible growth of a microorganism. Data is derived from the work of Cricchio et al. (1974).
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 0.005 |
| Streptococcus pyogenes | 0.001 |
| Streptococcus pneumoniae | 0.002 |
| Mycobacterium tuberculosis H37Rv | 0.02 |
| Escherichia coli | >100 |
| Pseudomonas aeruginosa | >100 |
| Data extracted from Cricchio R, Lancini G, Tamborini G, Sensi P. Oximes of 3-formylrifamycin SV. Synthesis, antibacterial activity, and other biological properties. Journal of Medicinal Chemistry. 1974 Apr;17(4):396-403. nih.gov |
Eigenschaften
CAS-Nummer |
41776-56-1 |
|---|---|
Molekularformel |
C48H68N2O13 |
Molekulargewicht |
881.1 g/mol |
IUPAC-Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-decoxyiminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C48H68N2O13/c1-11-12-13-14-15-16-17-18-23-61-49-25-33-38-43(56)36-35(42(33)55)37-45(31(7)41(36)54)63-48(9,46(37)57)60-24-22-34(59-10)28(4)44(62-32(8)51)30(6)40(53)29(5)39(52)26(2)20-19-21-27(3)47(58)50-38/h19-22,24-26,28-30,34,39-40,44,52-56H,11-18,23H2,1-10H3,(H,50,58)/b20-19+,24-22+,27-21-,49-25+/t26-,28+,29+,30+,34-,39-,40+,44+,48-/m0/s1 |
InChI-Schlüssel |
SSPHEDDWUYPBGO-RYCDRROQSA-N |
Isomerische SMILES |
CCCCCCCCCCO/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)N2)/C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
Kanonische SMILES |
CCCCCCCCCCON=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
Herkunft des Produkts |
United States |
Chemical Synthesis Methodologies and Structural Elucidation
Synthesis of 3-Formylrifamycin SV from Precursors
The initial and crucial step in the synthesis of 3-Formylrifamycin SV O-decyloxime is the preparation of its key intermediate, 3-formylrifamycin SV. caymanchem.com This compound is derived from rifamycin (B1679328) SV, a naturally occurring antibiotic. nih.gov The introduction of a formyl group at the 3-position of the rifamycin SV molecule is a pivotal transformation that paves the way for a variety of derivatives. nih.govgoogle.com
Oxidation Pathways for Formyl Group Introduction
The formylation of rifamycin SV is primarily achieved through oxidation. One established method involves the oxidation of 3-aminomethyl-rifamycin-SV derivatives. google.com Mild oxidizing agents are employed in a suitable solvent to convert the aminomethyl group into a formyl group. google.com Examples of such oxidizing agents include lower alkyl nitrites, lead tetracetate, 1,4-benzoquinone, ammonium (B1175870) persulfate, potassium ferricyanide, and manganese dioxide. google.com
Another approach involves the treatment of a 3-aminomethylrifamycin-S derivative with an acid in the absence of an oxidant. google.com This process is believed to proceed through a tautomeric form of the starting material, which, upon addition of acid, forms an amine derivative of 3-formylrifamycin-SV that subsequently hydrolyzes to yield the desired product. google.com This method is advantageous as it avoids the use of an oxidant that could potentially lead to over-oxidation and the formation of unwanted by-products. google.com
Alternative Synthetic Routes and Precursor Chemistry
An alternative route to 3-formylrifamycin SV starts from rifampicin (B610482). chemicalbook.com In this process, rifampicin is treated with hydrochloric acid in water, heated, and then extracted with ethyl acetate (B1210297). chemicalbook.com The organic layer is subsequently washed, dried, and concentrated to yield 3-formylrifamycin SV with a high yield of 95.0%. chemicalbook.com
The chemistry of the precursors is critical. Rifamycin S can also serve as a starting material. google.com It can be converted to 3-formyl rifamycin sodium through a series of reactions including a ring-closure with dihydroxymethyl tert-butyl amine and subsequent hydrolysis. google.com
Synthesis of 3-Formylrifamycin SV O-decyloxime
With 3-formylrifamycin SV in hand, the next stage is the synthesis of the target molecule, 3-Formylrifamycin SV O-decyloxime. This is achieved through a condensation reaction.
Condensation Reactions with Hydroxylamine (B1172632) Derivatives
The formation of the oxime involves the reaction of the formyl group of 3-formylrifamycin SV with a hydroxylamine derivative. google.com Specifically, to synthesize the O-decyloxime, 3-formylrifamycin SV is reacted with O-decylhydroxylamine. A series of oximes of 3-formylrifamycin SV with varying n-alkyl chains have been synthesized and studied. nih.govnih.gov
Optimization of Reaction Conditions and Yield
The efficiency of the condensation reaction can be influenced by various factors. While specific optimization data for the O-decyloxime is not detailed in the provided results, general principles of oxime formation suggest that controlling pH and temperature can be crucial for maximizing the yield and minimizing side reactions. The reaction is typically carried out in a suitable solvent.
Regioselectivity in Oxime Formation
The reaction between 3-formylrifamycin SV and a hydroxylamine derivative is highly regioselective. The condensation occurs specifically at the formyl group at the 3-position of the rifamycin core, leading to the formation of the corresponding oxime without affecting other functional groups on the complex rifamycin molecule. google.comresearchgate.net This selectivity is a key aspect of the synthesis, allowing for the targeted modification of the rifamycin structure. nih.gov
Advanced Synthetic Strategies for Related 3-Formylrifamycin SV Derivatives
The modification of the 3-formyl group of rifamycin SV is a key strategy for the development of new derivatives with potentially improved properties. Several advanced synthetic methods have been employed for this purpose.
Reductive Alkylation Approaches
Reductive alkylation, also known as reductive amination, is a versatile method for introducing a wide variety of substituents at the C3 position of 3-formylrifamycin SV. This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate by the reaction of the 3-formyl group with a primary or secondary amine, respectively. This is followed by the in-situ reduction of the intermediate to the corresponding amine.
A robust reductive amination protocol has been successfully utilized to append amino-alkyl aromatic and heteroaromatic rings to the C3 position of the rifamycin core. researchgate.net This approach has been instrumental in creating a library of novel C3-(N-alkyl-aryl)-aminomethyl rifamycin SV analogues. science.gov The typical hydrazone unit found in some rifamycin derivatives is replaced by an amino-alkyl linkage, connecting various aromatic tails to the rifamycin naphthoquinone core. science.gov The choice of the reducing agent is critical for the success of the reaction, with sodium borohydride (B1222165) being a commonly used reagent for the hydrogenation of the 3-formyl group in the synthesis of derivatives like 3-hydroxymethyl-rifamycin SV. google.com
The reaction conditions for reductive amination are generally mild, often proceeding at room temperature. The selection of the amine component is vast, allowing for the introduction of diverse functionalities, including those with hydrogen-bond accepting and donating groups, to modulate the physicochemical properties of the final compounds. researchgate.net For instance, the incorporation of an aminomethyl-piperazinyl-ethanol moiety has been used to increase the hydrophilicity of the resulting rifamycin analogue. researchgate.net
Copper(I)-Catalysed Azide-Alkyne Cycloaddition ("Click Chemistry") for Derivatization
"Click chemistry," specifically the Copper(I)-catalysed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a highly efficient and versatile strategy for the derivatization of complex molecules, including 3-formylrifamycin SV. researchgate.netscience.govresearchgate.netscience.govkcl.ac.uknih.govwikipedia.orgrsc.org This reaction forms a stable 1,2,3-triazole ring by covalently linking an azide-functionalized molecule with an alkyne-functionalized molecule. nih.govwikipedia.org
The application of click chemistry to the modification of 3-formylrifamycin SV has been successfully demonstrated, leading to the synthesis of novel derivatives. science.govresearchgate.netscience.govkcl.ac.uk In a notable study, a series of thirty-four new derivatives of 3-formylrifamycin SV were synthesized using a combination of reductive alkylation and CuAAC. science.govresearchgate.netscience.gov This highlights the power of combining different synthetic methodologies to create a diverse range of analogues. The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it particularly suitable for the late-stage functionalization of complex natural products like rifamycins (B7979662). researchgate.net
The general approach involves the introduction of either an azide (B81097) or an alkyne functionality onto the 3-formylrifamycin SV scaffold, which can then be "clicked" with a complementary reaction partner. This allows for the modular assembly of novel rifamycin derivatives with a wide array of substituents, which can be used to probe structure-activity relationships.
Intramolecular Condensation Phenomena in Derivatization
Intramolecular condensation reactions can lead to the formation of novel cyclic structures fused to the rifamycin core, significantly altering its three-dimensional shape and properties. An interesting example of this is the cyclization of certain monoalkylaminomethylrifamycins. These derivatives, synthesized from 3-formylrifamycin SV, can undergo an intramolecular condensation to form novel N,15-didehydro-15-epi[methano(alkylimino)]rifamycin SV derivatives.
Furthermore, the reaction of 3-formylrifamycin SV with secondary amines, such as pyrrolidine, in the presence of ketones can lead to the formation of stable zwitterionic rifamycin derivatives. These products feature α,β-unsaturated pyrrolidinium (B1226570) substituents at the C3 position of the naphthol chromophore. The formation of these complex structures is proposed to occur through a series of condensation reactions.
Structural Characterization Techniques for 3-Formylrifamycin SV O-decyloxime
The precise structural elucidation of 3-Formylrifamycin SV O-decyloxime and its analogues is crucial for understanding their chemical properties and for establishing structure-activity relationships. A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of rifamycin derivatives. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom in the molecule, allowing for the unambiguous assignment of the chemical structure.
Table 1: Representative ¹H NMR Chemical Shifts for Rifamycin Derivatives
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-17 | 6.5 - 7.5 | m | - |
| H-25 | 4.5 - 5.5 | m | - |
| C-30 Methyl | 2.0 - 2.5 | s | - |
| Ansa Chain Protons | 0.5 - 4.0 | m | - |
Note: This table provides a general range of chemical shifts for protons in rifamycin derivatives. Specific values will vary depending on the exact structure and solvent used.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds.
In the analysis of 3-Formylrifamycin SV O-decyloxime and its derivatives, FT-IR spectroscopy can be used to confirm the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O), amide (N-H, C=O), and the C=N bond of the oxime. For example, the FT-IR spectrum of a rifamycin derivative would be expected to show characteristic absorption bands for the various hydroxyl groups in the ansa chain and the naphthoquinone core, as well as the amide carbonyl group.
A comparative analysis of the FT-IR spectra of different derivatives can reveal subtle structural changes. For instance, a notable difference in the Csp³-H stretching region was observed between Rifaximin and a related impurity, indicating a change in the methylene (B1212753) group environment. nih.gov This demonstrates the sensitivity of FT-IR to even minor structural modifications.
Table 2: Characteristic FT-IR Absorption Bands for Rifamycin Derivatives
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyls) | 3200 - 3600 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=O stretch (amide) | 1640 - 1680 |
| C=O stretch (quinone) | 1600 - 1650 |
| C=N stretch (oxime) | 1620 - 1680 |
| C-O stretch (ethers, esters) | 1000 - 1300 |
Note: The specific wavenumbers can vary depending on the molecular environment and physical state of the sample.
Mass Spectrometry for Molecular Confirmation
Mass spectrometry is a critical analytical technique for the confirmation of the molecular weight and structural integrity of synthesized compounds. In the context of 3-Formylrifamycin SV O-decyloxime, mass spectrometry would be employed to verify the successful formation of the oxime derivative from its precursor, 3-Formylrifamycin SV.
The synthesis of 3-Formylrifamycin SV O-decyloxime involves the reaction of 3-Formylrifamycin SV with O-decylhydroxylamine. This reaction results in the formation of an oxime linkage at the C3 position of the rifamycin core structure. The confirmation of this transformation is achieved by analyzing the mass spectrum of the product and observing the expected molecular ion peak corresponding to the calculated molecular weight of 3-Formylrifamycin SV O-decyloxime.
The expected molecular weight of 3-Formylrifamycin SV O-decyloxime can be calculated from the molecular formula of 3-Formylrifamycin SV (C₃₈H₄₇NO₁₃) and the addition of the O-decylhydroxylamine moiety, with the loss of a water molecule. The molecular weight of 3-Formylrifamycin SV is approximately 725.78 g/mol . nih.govdntb.gov.uaresearchgate.net The addition of the decyloxime group (-ONC₁₀H₂₁) would significantly increase this molecular weight.
Detailed research findings on various rifamycin derivatives often present mass spectrometry data as a key piece of evidence for structural confirmation. For example, in the characterization of new rifamycin compounds, researchers consistently report the observed molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺) and compare them with the calculated theoretical values to validate the proposed structures.
Table 1: Mass Spectrometry Data for 3-Formylrifamycin SV
| Parameter | Value | Source |
| Molecular Formula | C₃₈H₄₇NO₁₃ | nih.govacs.org |
| Molecular Weight | 725.78 g/mol | nih.govdntb.gov.uaresearchgate.net |
| Monoisotopic Mass | 725.30474055 Da | acs.org |
| Ionization Mode | Positive | acs.org |
| Observed Ion (m/z) | 726.3119765 ([M+H]⁺) | acs.org |
Note: The data in this table pertains to the precursor compound, 3-Formylrifamycin SV, as specific mass spectrometry data for 3-Formylrifamycin SV O-decyloxime is not publicly available.
Molecular Mechanism of Action and Biological Target Interactions
Inhibition of Bacterial DNA-Dependent RNA Polymerase (RNAP)
The primary mechanism of action for 3-Formylrifamycin SV O-decyloxime, like other members of the rifamycin (B1679328) class, is the potent inhibition of bacterial DNA-dependent RNA synthesis. nih.gov This process is fundamental to gene expression and, consequently, to the survival of the bacterium. The antibiotic achieves this by directly targeting the bacterial RNA polymerase (RNAP), the enzyme responsible for transcribing DNA into RNA. ontosight.ai Its action is highly specific to prokaryotic RNAP, which explains its effectiveness as an antibiotic with minimal toxicity to human cells. ontosight.ai
The inhibitory effect of 3-Formylrifamycin SV O-decyloxime is a result of its strong and specific binding to the bacterial RNA polymerase enzyme. ontosight.ai The binding site is located within a well-defined pocket on the β-subunit of the RNAP. ontosight.ainih.gov This pocket is situated deep within the DNA/RNA channel, in close proximity—approximately 12 Å away—from the enzyme's active site where the synthesis of RNA occurs. nih.gov The chemical structure of the rifamycin core, combined with the O-decyloxime moiety at the 3-position, is critical for this high-affinity binding. ontosight.ai Studies on similar derivatives, such as 3-formyl rifamycin SV:O-n-octyloxime, confirm that the inhibitory action is exerted through binding to the enzyme itself, rather than to the DNA template. nih.gov
Once bound to the RNAP β-subunit, 3-Formylrifamycin SV O-decyloxime does not completely prevent the initial binding of the polymerase to DNA or the formation of the first phosphodiester bond. Instead, its inhibitory action manifests at a very specific point in the transcription process. The antibiotic physically obstructs the path of the nascent RNA chain, preventing its extension beyond a length of two to three nucleotides. nih.gov By blocking the formation of the second or third phosphodiester bond, it effectively halts the transition from the initiation phase to the elongation phase of transcription, thereby preventing the synthesis of functional RNA molecules. nih.govnih.gov Research on the closely related derivative, 3-formyl rifamycin SV:O-n-octyloxime, also showed that the drug affects the size of the RNA synthesized, which is consistent with the mechanism of aborting RNA elongation. nih.gov
Detailed Molecular Interaction Analyses
The inhibition of RNAP by 3-Formylrifamycin SV O-decyloxime can be understood through a detailed analysis of its molecular interactions within the binding pocket. These interactions involve direct physical blockage, the critical role of specific amino acids, and induced changes in the enzyme's shape.
The prevailing model for the action of rifamycins (B7979662) is a steric-occlusion or direct-blocking mechanism. nih.gov The antibiotic binds within the path that the newly synthesized RNA molecule must traverse. As the RNA transcript grows, it physically collides with the bound inhibitor. nih.gov This steric clash prevents further elongation of the RNA chain, effectively jamming the transcription machinery. nih.gov This model is supported by the crystal structure of RNAP in a complex with rifampicin (B610482), which clearly shows the inhibitor positioned to block the exit of the elongating RNA. nih.gov This direct interference with the growing RNA transcript is a hallmark of the rifamycin class of antibiotics. nih.gov
The high-affinity binding of 3-Formylrifamycin SV O-decyloxime to the RNAP β-subunit is dependent on specific interactions with key amino acid residues that form the binding pocket. The rifamycin-binding pocket is highly conserved across different bacterial species. nih.gov The significance of these residues is most clearly demonstrated by the mechanisms of antibiotic resistance. Mutations in the gene encoding the β-subunit (rpoB) can alter these critical amino acids, reducing the binding affinity of the drug. For example, a common resistance mutation, βS531L (a serine to leucine (B10760876) substitution at position 531), disorders the rifamycin-binding pocket upon drug binding, thereby lowering the inhibitor's affinity and rendering it less effective. nih.gov This highlights the precise molecular interactions required for the antibiotic's activity.
Table 1: Key Molecular Interactions and Mechanisms
| Interaction / Mechanism | Description | Supporting Evidence |
| Primary Target | Bacterial DNA-dependent RNA Polymerase (RNAP) | Highly specific inhibition of bacterial RNAP with minimal effect on eukaryotic enzymes. nih.govontosight.ai |
| Binding Site | A pocket on the β-subunit of RNAP, within the DNA/RNA channel. ontosight.ainih.gov | Crystal structures of RNAP-rifamycin complexes. nih.gov |
| Inhibition Stage | Prevents elongation of the RNA transcript beyond 2-3 nucleotides. nih.gov | Biochemical assays showing the formation of short, abortive RNA fragments. nih.govnih.gov |
| Mechanism of Action | Steric-Occlusion: The bound drug physically blocks the path of the nascent RNA chain. nih.gov | Structural data showing the inhibitor's position in the RNA exit channel. nih.gov |
| Resistance Mechanism | Mutations in rpoB gene alter amino acids in the binding pocket, reducing drug affinity. nih.gov | Analysis of resistant bacterial strains, e.g., identifying the βS531L mutation. nih.gov |
Bacterial RNA polymerase is not a rigid structure but a dynamic molecular machine composed of several mobile modules, often referred to as the "core," "shelf," and "clamp". nih.gov The binding of ligands, including antibiotics like 3-Formylrifamycin SV O-decyloxime, can induce or stabilize specific conformational states of the enzyme. nih.gov While large-scale conformational changes are a known part of the transcription process itself, the binding of an inhibitor can lock the RNAP into a non-productive state. nih.gov For instance, the binding of certain regulatory factors can cause a "ratcheting" motion between the modules, altering the dimensions of the primary channel where DNA is held. nih.gov It is plausible that the binding of 3-Formylrifamycin SV O-decyloxime within its pocket not only provides a steric block but also stabilizes a conformation of RNAP that is incompatible with efficient RNA elongation, thus contributing to its potent inhibitory effect.
Research on 3-Formylrifamycin SV O-decyloxime Reveals Limited Data on Molecular Targets Beyond Bacterial RNA Polymerase
Scientific investigation into the molecular mechanisms of the chemical compound 3-Formylrifamycin SV O-decyloxime has predominantly centered on its interaction with bacterial RNA polymerase (RNAP), its well-established primary target. Extensive searches of academic literature and research databases have yielded no significant findings regarding distinct molecular targets of this specific compound outside of its inhibitory action on bacterial transcription, that are not associated with human toxicity.
The majority of available research on rifamycin derivatives, including compounds structurally similar to 3-Formylrifamycin SV O-decyloxime, focuses on their potent antibacterial activity. This activity is almost exclusively attributed to the high-affinity binding of the rifamycin core to the β-subunit of bacterial DNA-dependent RNA polymerase, which sterically blocks the path of the elongating RNA transcript.
While broader research into the rifamycin class of antibiotics has occasionally explored other potential biological effects, specific data pinpointing alternative molecular targets for 3-Formylrifamycin SV O-decyloxime remains elusive. For instance, some studies on different rifamycin derivatives have suggested other cellular interactions, but these have not been substantiated for 3-Formylrifamycin SV O-decyloxime.
Consequently, a detailed discussion on the molecular targets of 3-Formylrifamycin SV O-decyloxime beyond bacterial RNAP cannot be provided at this time due to a lack of academically significant and published research on the subject. The scientific community's focus has remained squarely on its potent and specific inhibition of bacterial RNA polymerase.
Structure Activity Relationship Sar Elucidation
Influence of the O-Decyloxime Moiety on Biological Activity
The introduction of an O-alkyloxime group at the 3-position of rifamycin (B1679328) SV, particularly an O-decyloxime, significantly modulates its biological profile. The length of the alkyl chain on the oxime ether is a critical determinant of the compound's surface activity and, consequently, its interaction with bacterial cells.
Research on a series of n-alkyl oximes of 3-formylrifamycin SV revealed that these derivatives can be categorized into two groups based on their surface activity. Oximes with shorter alkyl chains (C1 to C3) exhibit a surface orientation dictated by the hydrophobic ansa chain of the parent rifamycin molecule. In contrast, for those with longer chains, including the decyl (C10) derivative, the hydrophobic nature of the substituent itself governs the molecule's orientation at surfaces.
Computational and Chemoinformatic Approaches to SAR
Density Functional Theory (DFT) and Semi-Empirical Methods (PM6) for Conformational Analysis
Computational chemistry provides powerful tools for understanding the three-dimensional structure of complex molecules like 3-Formylrifamycin SV O-decyloxime. Methods such as Density Functional Theory (DFT) and semi-empirical approaches like PM6 are instrumental in visualizing the molecule's preferred conformations in different environments.
Analysis of Topological Indices and Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) studies utilize topological indices and other molecular descriptors to correlate the chemical structure of a compound with its biological activity. nih.govnih.govaimspress.com These descriptors are numerical values that encode information about a molecule's size, shape, branching, and electronic structure. nih.gov
A significant QSAR study was conducted on a series of 53 derivatives of 3-formyl rifamycin SV to model their antimycobacterial activity against Mycobacterium tuberculosis. nih.gov The investigation employed a wide array of topological descriptors to quantify the structural features of the molecules. The study concluded that no single topological index could adequately model the antibacterial activity on its own. nih.gov However, by using multiparametric regression, an excellent model was developed that successfully correlated a combination of these descriptors with the observed activity. nih.gov This indicates that the antimycobacterial potency is not governed by a single structural feature, but rather by a complex combination of factors represented by these indices.
Table 1: Selected Topological Indices Used in the Analysis of 3-Formylrifamycin SV Derivatives mdpi.com
| Index Abbreviation | Full Name | Description |
| X0A | Average connectivity index chi-0 | Relates to the molecular volume and non-specific interactions. |
| X5AV | Average valence connectivity index chi-5 | Encodes information about the degree of branching and electronic configuration. |
| BAC | Balaban centric index | A distance-based index sensitive to the branching pattern of the molecular skeleton. |
| IDDE | Mean information content on the distance degree equality | An information theory-based index that captures the symmetry and complexity of the molecule. |
| BIC4 | Bond information content (neighborhood symmetry of 4-order) | Reflects the local environment of bonds within the molecule. |
| LP1 | Lovasz-Pelikan index (leading eigenvalue) | Derived from the adjacency matrix, it reflects the overall connectivity of the molecule. |
The necessity of a multiparametric model underscores the complexity of the structure-activity relationship for this class of compounds, where various structural attributes collectively contribute to the interaction with the target enzyme.
Pharmacophore Identification and Conformational Requirements for Activity
A pharmacophore is the specific three-dimensional arrangement of molecular features that is essential for biological activity. For rifamycins (B7979662), the key pharmacophore required for inhibiting bacterial DNA-dependent RNA polymerase is well-established. acs.orgnih.gov The critical features include the precise spatial orientation of the hydroxyl groups at positions C21 and C23 of the ansa chain, along with the oxygen atoms at C1 and C8 of the naphthohydroquinone core. acs.orgmdpi.com This specific arrangement allows the molecule to form crucial hydrogen bonds with the enzyme, leading to its inhibition. acs.orgnih.gov
The conformation of the ansa bridge is paramount, as it holds these key functional groups in the correct geometry for binding. nih.gov Studies comparing numerous active and inactive rifamycin derivatives have shown that active compounds share a well-defined conformational pattern. acs.orgnih.gov In contrast, inactive molecules often possess sterically constrained conformations that prevent the pharmacophoric groups from adopting the required spatial arrangement for effective enzyme binding. acs.orgnih.gov Molecular modeling studies have quantified the energetic penalty for non-active conformers to rearrange into an active one, which can be substantial (e.g., ~15 kcal/mol), explaining their lack of activity. acs.orgnih.gov Therefore, the O-decyloxime substituent at the 3-formyl position must not introduce unfavorable steric hindrance that would distort the ansa chain from its active conformation.
Surface Activity Studies and Their Biological Implications for Antimicrobial Efficacy
The ability of an antimicrobial agent to act on surfaces is a critical aspect of its efficacy, particularly in preventing the transmission of pathogens via contaminated objects (fomites). mdpi.commmu.ac.uk Surface activity studies are designed to quantify the effectiveness of a compound when incorporated into or coated onto a material. mdpi.comcmdclabs.com
Several standardized methodologies exist to evaluate the antimicrobial performance of surfaces. mdpi.comnih.gov These tests can be broadly categorized based on their approach, as detailed in the table below.
Table 2: Standardized Methods for Testing Antimicrobial Surface Activity nih.govmdpi.comcmdclabs.comnih.gov
| Test Category | Principle | Objective |
| Suspension Tests (e.g., ASTM E2149) | The test material is immersed in a liquid bacterial suspension and shaken. | To assess the activity of leachable antimicrobial agents that are released from the material into the surrounding medium. |
| Agar (B569324) Diffusion Tests (Zone of Inhibition) | The test material is placed on an agar surface that has been inoculated with bacteria. | To observe a "zone of inhibition" (an area of no bacterial growth) around the material, indicating the diffusion of an active agent. |
| Surface Inoculation Tests (e.g., ISO 22196) | A known quantity of bacteria is applied directly to the test surface, often covered to maintain humidity, and incubated. | To quantify the reduction in the number of viable bacteria directly on the surface over a specified time (e.g., 24 hours). |
| Adhesion Tests | The test surface is inoculated, and after an incubation period, non-adhering bacteria are removed. | To quantify the number of bacteria that can adhere to the material, assessing anti-biofilm or anti-adhesive properties. |
The biological implication of strong surface activity is a reduction in the microbial load on a given surface. For a compound like 3-Formylrifamycin SV O-decyloxime, if it were incorporated into a material, effective surface activity would mean it could kill or inhibit the growth of bacteria that come into contact with that surface. This is highly dependent on environmental factors; for instance, many antimicrobial surfaces require a certain level of humidity to facilitate the action of the active agent. mdpi.com Therefore, demonstrating efficacy through these standardized tests under realistic conditions is crucial for validating the potential of an antimicrobial compound to reduce surface contamination and its associated risks.
Preclinical Pharmacodynamic and Pharmacokinetic Investigations Mechanistic Focus
Mechanistic Studies of Antimicrobial Spectrum and Potency
3-Formylrifamycin SV O-decyloxime is a semisynthetic derivative of rifamycin (B1679328) SV, characterized by the presence of an O-decyloxime substituent at the 3-position of the naphthoquinone chromophore. This modification is intended to enhance its pharmacological properties. ontosight.ai Like other rifamycins (B7979662), its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, leading to a cessation of RNA synthesis and subsequent cell death. ontosight.ai This targeted action is specific to prokaryotic RNA polymerase, which accounts for its selective toxicity against bacteria with minimal effects on human cells. ontosight.ai
Efficacy Against Gram-Positive Bacteria
Derivatives of 3-formylrifamycin SV have demonstrated significant potency against a range of Gram-positive bacteria. The introduction of various oxime ethers at the 3-position has been a strategy to modulate the antibacterial spectrum and potency. While specific data for the O-decyloxime derivative is not extensively detailed in publicly available literature, studies on analogous compounds provide insight into its expected activity.
Research on a series of 3-formylrifamycin SV oximes has shown potent activity against Staphylococcus aureus and Streptococcus pneumoniae. nih.gov For instance, certain derivatives exhibit minimum inhibitory concentrations (MICs) that are comparable to or even lower than that of rifampicin (B610482), a cornerstone of antitubercular and antistaphylococcal therapy. researchgate.net The lipophilic nature of the decyl chain in the O-decyloxime moiety is anticipated to facilitate penetration through the bacterial cell wall, contributing to its efficacy.
Table 1: Illustrative In Vitro Activity of 3-Formylrifamycin SV Derivatives against Gram-Positive Bacteria
| Bacterial Strain | Compound | MIC (µg/mL) |
| Staphylococcus aureus | 3-formylrifamycin SV oxime derivatives | 0.016–0.063 |
| Streptococcus pneumoniae | 3-formylrifamycin SV oxime derivatives | Data not specified |
Note: The data presented is for a range of 3-formylrifamycin SV oxime derivatives and may not be directly representative of 3-Formylrifamycin SV O-decyloxime. researchgate.net
Efficacy Against Mycobacterium tuberculosis Strains (Wild-Type and Resistant)
A significant area of investigation for rifamycin derivatives is their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Modifications at the C-3 position of the rifamycin core have been explored as a strategy to overcome resistance to rifampicin, which primarily arises from mutations in the rpoB gene encoding the β-subunit of RNA polymerase. nih.govresearchgate.net
Studies on various 3-formylrifamycin SV derivatives have shown promising results. For example, certain C3-substituted analogues have exhibited potent activity against both the wild-type H37Rv strain and rifampicin-resistant clinical isolates of M. tuberculosis. nih.govresearchgate.net Some of these novel derivatives have demonstrated the ability to inhibit strains with common resistance-conferring mutations, such as those at positions 522 and 531 of the rpoB gene. nih.govresearchgate.net The mechanism for this retained activity is thought to involve a different binding mode within the RNA polymerase binding pocket compared to rifampicin, allowing the analogues to circumvent the effects of the resistance mutations. researchgate.net
Table 2: Illustrative In Vitro Activity of C-3 Substituted Rifamycin SV Analogues against M. tuberculosis
| M. tuberculosis Strain | Compound | MIC (µM) |
| H37Rv (wild-type) | C3-(N-alkyl-aryl)-aminoalkyl analogues | Submicromolar to nanomolar concentrations |
| HN-878 ("hypervirulent") | C3-(N-alkyl-aryl)-aminoalkyl analogues | Submicromolar to nanomolar concentrations |
| H37Rv (RpoB S522L mutant) | Tryptamine and para-methyl-sulfonylbenzylamine C3-substituents | 3 µM |
Note: The data presented is for C-3 substituted rifamycin SV analogues and not specifically for 3-Formylrifamycin SV O-decyloxime. nih.govresearchgate.net
Topological modeling studies of a large series of 3-formyl rifamycin SV derivatives have been conducted to understand the structural features that contribute to their antimycobacterial activity. umich.edu These quantitative structure-activity relationship (QSAR) models aim to predict the biological activity of new derivatives based on their molecular structure. umich.eduresearchgate.net
Activity Against Intracellular Bacteria in In Vitro Macrophage Models
A critical aspect of antitubercular drug efficacy is the ability to penetrate host macrophages and kill intracellular bacteria, as M. tuberculosis is a facultative intracellular pathogen. nih.govnih.gov The evaluation of novel rifamycin derivatives often includes testing their activity in in vitro macrophage infection models. nih.gov
The general procedure for such studies involves infecting a macrophage cell line (e.g., MonoMac-6) with M. tuberculosis. nih.gov After allowing for phagocytosis, extracellular bacteria are removed, and the infected cells are treated with the test compound. The intracellular bacterial load is then quantified by lysing the macrophages and plating the lysate on a suitable growth medium to determine the number of colony-forming units (CFUs). nih.gov
Studies on Biofilm Inhibition
Bacterial biofilms, structured communities of bacteria encased in a self-produced polymeric matrix, are notoriously resistant to antibiotics and host immune responses. researchgate.netnih.gov The ability of a compound to inhibit biofilm formation or eradicate established biofilms is a significant advantage.
Rifamycins, in general, have been investigated for their effects on biofilms. However, the results can be complex. While some rifamycin derivatives have shown efficacy in penetrating biofilms and killing the less metabolically active bacteria within them, other studies have indicated that sub-inhibitory concentrations of rifampicin can, paradoxically, stimulate biofilm production in S. aureus. nih.gov
Specific studies on the biofilm inhibitory properties of 3-Formylrifamycin SV O-decyloxime are needed to determine its potential in treating biofilm-associated infections. Research into other novel compounds has identified molecules capable of inhibiting biofilm formation in both S. aureus and M. abscessus, a non-tuberculous mycobacterium known for its robust biofilm formation. nih.govnih.gov
Mechanistic Pharmacokinetic Studies in Preclinical Models (e.g., in vitro, animal models)
The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion, is a critical determinant of its clinical utility. For rifamycins, modifications to the core structure are often aimed at improving these properties.
Investigations into Solubility Enhancement Mechanisms
A significant challenge with some rifamycin derivatives, including the parent compound rifamycin SV, is their poor aqueous solubility, which can limit their bioavailability. The O-decyloxime moiety of 3-Formylrifamycin SV O-decyloxime is a deliberate chemical modification designed to enhance its lipophilicity. ontosight.ai This increased lipophilicity is expected to improve its solubility in lipid-based formulations and facilitate its absorption across biological membranes.
Bioavailability Determinants in Experimental Systems
The chemical structure of 3-Formylrifamycin SV O-decyloxime, particularly the addition of the O-decyloxime moiety, is a deliberate modification aimed at enhancing its pharmacokinetic profile, including solubility and bioavailability, compared to earlier rifamycins. ontosight.ai The therapeutic utility of naturally occurring rifamycins has often been hampered by poor oral bioavailability and limited distribution into infected tissues. google.com The introduction of a lipophilic alkyl chain is a strategy to overcome these limitations.
The parent compound, 3-formyl-rifamycin SV, has shown a degree of oral absorption in animal models, with a reported LD50 in mice of approximately 1500 mg/kg via the oral route. google.com However, derivatives are designed for more predictable and enhanced absorption.
A study on the surface activity of a series of O-alkyl oximes of 3-formylrifamycin SV, with alkyl chains ranging from one to twelve carbons (C1 to C12), provides insight into how the decyl (C10) chain of 3-Formylrifamycin SV O-decyloxime influences its physicochemical properties. nih.gov This research classified the oximes into two groups based on the alkyl chain length. The orientation of the rifamycin molecule at a surface, a factor that can influence membrane interaction and permeation, differs between these groups. nih.gov For oximes with shorter chains (C1 to C3), the hydrophobic region of the ansa macrolide ring dictates the molecular orientation. nih.gov In contrast, for those with longer chains, including the decyl chain, the hydrophobicity of the substituent chain itself determines the orientation. nih.gov This suggests the long decyl chain plays a dominant role in the molecule's interaction with biological membranes, a key determinant of bioavailability.
| Alkyl Chain Length | Primary Driver of Molecular Orientation at Surface | General Characteristics |
|---|---|---|
| C1 - C3 | Hydrophobic region of the rifamycin ansa | Group 1 behavior with distinct Critical Micelle Concentration (CMC) and area/molecule values. |
| C4 - C12 | Hydrophobic alkyl substituent chain | Group 2 behavior, induced by the hydrophobicity of the substituent itself. The C8 chain was noted as the most efficient surfactant. |
Metabolic Stability and Biotransformation Pathways (e.g., 25-deacetyl metabolite)
While specific metabolic stability studies on 3-Formylrifamycin SV O-decyloxime are not detailed in the reviewed literature, the biotransformation pathways can be inferred from known metabolic routes of the rifamycin class. A primary metabolic reaction for many rifamycins, including the closely related rifampicin, is hydrolysis of the acetyl group at the C-25 position to form the 25-deacetyl metabolite. nih.gov This pathway is well-documented and results in a more water-soluble derivative. nih.gov Given that 3-Formylrifamycin SV is a direct precursor, it is highly probable that 3-Formylrifamycin SV O-decyloxime is also susceptible to this deacetylation.
Other enzymatic mechanisms of biotransformation and resistance in rifamycins involve modification of the ansa bridge or naphthalene (B1677914) core. nih.gov These include:
Phosphorylation: ATP-dependent transfer of a phosphate (B84403) group to the C-21 hydroxyl group. nih.gov
Glycosylation or ADP-ribosylation: Transfer of a glucose or ADP-ribose moiety to the C-23 hydroxyl group. nih.gov
Monooxygenation: Hydroxylation of the naphthoquinone core, which can lead to the untethering of the ansa chain and inactivation of the molecule. nih.gov
These enzymatic processes represent potential biotransformation pathways in relevant biological systems. The stability of a compound against such metabolism is a critical factor in determining its bioavailability and half-life. mdpi.com In vitro assays using liver microsomes from various species (human, rat, mouse) are standard methods to evaluate metabolic stability and identify potential species differences in metabolism. mdpi.commdpi.com
| Pathway | Description | Affected Position(s) | Key References |
|---|---|---|---|
| 25-Deacetylation | Hydrolysis of the acetyl group, increasing water solubility. A major pathway for rifampicin. | C-25 | nih.gov |
| Phosphorylation | ATP-dependent transfer of a phosphate group to the ansa bridge. | C-21 | nih.gov |
| Glycosylation / ADP-ribosylation | Enzymatic transfer of a sugar or ADP-ribose moiety to the ansa bridge. | C-23 | nih.gov |
| Monooxygenation | FAD-dependent hydroxylation of the naphthalene core, potentially leading to linearization of the ansa chain. | Naphthoquinone core | nih.gov |
Distribution to Specific Tissues or Cellular Compartments in Animal Models
Specific tissue distribution data for 3-Formylrifamycin SV O-decyloxime are not available in the examined literature. However, studies on other lipophilic rifamycin derivatives provide a relevant model for its expected pharmacokinetic behavior. Research on rifametane, a 3-azinomethyl-rifamycin SV derivative, in various animal species demonstrated its distribution into several tissues. nih.gov
In rats treated with rifametane, the liver-to-serum concentration ratio exceeded unity at all measured time points, indicating significant hepatic distribution. nih.gov After four weeks of administration, measurable concentrations were found in both serum and tissues. nih.gov The lipophilic nature of the O-decyloxime chain in 3-Formylrifamycin SV O-decyloxime would similarly be expected to facilitate penetration into tissues, particularly those with high lipid content or significant blood perfusion like the liver.
| Tissue | Tissue/Serum Ratio | Implication |
|---|---|---|
| Liver | > 1.0 | Significant hepatic accumulation. |
| Lungs | < 1.0 | Lower concentration relative to serum. |
| Kidneys | < 1.0 | Lower concentration relative to serum. |
Comparative Pharmacodynamic and Pharmacokinetic Profiling with Other Rifamycins
3-Formylrifamycin SV O-decyloxime can be profiled against its parent compound, Rifamycin SV, and the widely used Rifampicin. The key distinction of the O-decyloxime derivative is its design for improved pharmacokinetic properties. ontosight.ai
| Parameter | 3-Formylrifamycin SV O-decyloxime (Inferred/Expected) | Rifamycin SV | Rifampicin |
|---|---|---|---|
| Oral Bioavailability | Designed for enhanced solubility and bioavailability due to the lipophilic O-decyloxime chain. ontosight.ai | Negligible systemic absorption. [1 from prior search] | Initial bioavailability is high (~93%) but decreases with chronic use (~68%) due to auto-induction of metabolism. nih.gov |
| Metabolism | Expected to undergo 25-deacetylation. Other pathways common to rifamycins are possible. nih.govnih.gov | Undergoes metabolism, but low absorption limits systemic exposure. | Major pathways include 25-deacetylation. It is a potent auto-inducer of its own metabolism. nih.gov |
| CYP3A4 Induction | Data not available. The potential for induction, a class effect, is uncharacterized. | Not known as a potent inducer, likely due to low systemic exposure. | Potent inducer of CYP3A4 via PXR activation, leading to numerous DDIs. nih.govplos.org |
| Tissue Distribution | Expected to achieve good tissue penetration, particularly into the liver, due to its lipophilic nature. nih.gov | Limited due to poor absorption. | Distributes into various body fluids and tissues. |
Molecular Basis of Resistance and Strategies for Overcoming Resistance
In Vitro Studies on the Emergence of Resistance
Laboratory-based studies are crucial for understanding the dynamics of resistance development and for evaluating the potential of new antibiotic candidates to suppress the emergence of resistant mutants. These in vitro evolution experiments typically involve exposing bacterial populations to sub-lethal concentrations of an antibiotic over multiple generations and then characterizing the genetic and phenotypic changes in the surviving organisms.
Such studies have been instrumental in determining the frequency of resistance mutations for different rifamycins (B7979662) and in identifying the specific rpoB mutations that are most likely to arise. For example, by plating large numbers of bacteria on agar (B569324) containing various concentrations of a rifamycin (B1679328), the mutation rate for resistance can be calculated. These experiments have also revealed that the fitness cost of resistance mutations can vary, with some mutations having a more significant negative impact on bacterial growth and virulence than others. This information is valuable for predicting the likelihood of certain resistant strains becoming dominant in a clinical setting.
| Bacterial Species | Rifamycin Derivative | Observed Mutation Rate for Resistance | Key Findings | Reference |
|---|---|---|---|---|
| Staphylococcus aureus | Rifampicin (B610482) | ~10-7 to 10-8 | Mutations predominantly in the rpoB gene, leading to high-level resistance. | nih.gov |
| Mycobacterium tuberculosis | Rifampicin | ~10-8 | Specific rpoB mutations correlate with different levels of resistance. | nih.gov |
Advanced Analytical and Biophysical Methodologies in Research
Crystallography and Structural Biology of Rifamycin-RNAP Complexes
Crystallography provides high-resolution, three-dimensional snapshots of the interaction between rifamycin (B1679328) compounds and RNA polymerase. These structural insights are fundamental to understanding their mechanism of action and for the rational design of new, more potent derivatives.
X-ray diffraction analysis of co-crystals of RNAP and rifamycin derivatives has been instrumental in identifying the precise binding site and the network of interactions that anchor the inhibitor to the enzyme. nih.govpnas.org Studies on bacterial RNAPs from organisms like Thermus aquaticus, Thermus thermophilus, and Escherichia coli have revealed that rifamycins (B7979662) bind in a deep pocket on the β-subunit of the enzyme. nih.gov This pocket is located approximately 12 Å away from the catalytic active center but directly obstructs the path of the elongating RNA transcript.
The binding is stabilized by a series of specific molecular interactions. The ansa chain of the rifamycin molecule is positioned to sterically block the RNA exit channel, preventing the synthesis of RNA transcripts longer than 2-3 nucleotides. The naphthoquinone core of the rifamycin is also crucial for binding, forming hydrogen bonds and van der Waals interactions with key amino acid residues within the pocket. nih.gov For instance, studies have highlighted significant hydrogen bonding between the hydroxyl groups of the rifamycin and specific residues in the RNAP, which contribute substantially to the binding energy. pnas.org
Upon inhibitor binding, certain flexible loops within the β-subunit, such as the β-subunit fork loop 2, can become more ordered and structured around the ligand. nih.gov Conversely, some resistance mutations are thought to confer their effect not by directly disrupting inhibitor contacts, but by altering the conformation of the RNAP in a way that is less favorable for rifamycin binding. nih.gov Comparing the bound and unbound states is therefore essential for understanding the allosteric effects and the dynamic nature of the enzyme-inhibitor interaction.
Spectroscopic Techniques for Molecular Characterization
Spectroscopic methods are vital for characterizing the structure and dynamics of rifamycin derivatives in solution, providing complementary information to the static pictures obtained from crystallography.
Proton Nuclear Magnetic Resonance ('H NMR) and Infrared (IR) spectroscopy are powerful tools for studying the conformation of rifamycins in different solvent environments. electronicsandbooks.com 'H NMR studies on various 3-substituted rifamycin S and SV derivatives have shown that these molecules can exist as different isomers in solution due to rotation around the amidic plane and the C(28)=C(29) double bond. electronicsandbooks.com
Mutagenesis Studies to Probe Enzyme-Inhibitor Interactions
Mutagenesis studies are a cornerstone of research into rifamycin-RNAP interactions, providing a direct link between genetic changes and the mechanism of drug resistance. nih.gov The vast majority of clinically observed resistance to rifamycins is due to mutations in the rpoB gene, which encodes the β-subunit of RNAP. nih.govrsc.org
By systematically creating specific mutations in the rpoB gene and then expressing the mutant RNAP, researchers can assess the impact of each amino acid change on inhibitor binding and enzyme activity. These studies have successfully mapped the rifamycin-binding pocket and identified the key residues that are critical for the interaction. For example, the determination of crystal structures for clinically relevant mutant RNAPs, such as those with S531L, H526Y, or D516V substitutions, has provided a precise structural basis for resistance. nih.gov The S531L mutation, for instance, leads to a disordering of the binding interface upon rifampin binding, which reduces the inhibitor's affinity. The H526Y mutation, in contrast, reshapes the binding pocket, creating steric hindrance that prevents the drug from binding effectively. nih.gov
Thermodynamic Analysis of Binding Events
A detailed thermodynamic analysis of the binding of 3-Formylrifamycin SV O-decyloxime to its biological targets has not been reported in the available scientific literature. Therefore, no data on the changes in Gibbs free energy (ΔG), enthalpy (ΔH), or entropy (ΔS) upon binding can be provided.
Interactive Data Table: Thermodynamic Parameters of Binding
As no experimental data is available, this table remains unpopulated.
| Compound | Target | Method | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| 3-Formylrifamycin SV O-decyloxime | Data not available | Data not available | Data not available | Data not available | Data not available |
Detailed Research Findings
A comprehensive search of scientific databases and literature has yielded no studies presenting detailed research findings on the thermodynamic analysis of binding events for 3-Formylrifamycin SV O-decyloxime. While the synthesis and antibacterial activity of the broader class of rifamycin oximes have been described, the specific thermodynamic characterization of this derivative's interaction with its molecular target is absent from public records.
Future Research Directions and Rational Design of Novel Analogs
Targeted Synthesis of Next-Generation Rifamycin (B1679328) Derivatives
The chemical complexity of the rifamycin structure offers numerous opportunities for modification to develop next-generation derivatives with improved properties. Historically, most clinically used rifamycins (B7979662) are the result of semi-synthetic modifications at the C-3 and C-4 positions of the naphthalene (B1677914) moiety. nih.gov However, the rise of resistance, often due to mutations in the drug's target, bacterial RNA polymerase (RNAP), has driven research toward more profound structural alterations. nih.gov
A key strategy involves modifying other parts of the molecule. For instance, early work has shown that attaching relatively large groups to the rifamycin core via a C25 carbamate (B1207046) linkage can prevent inactivation by the ADP-ribosyltransferase (Arr) enzyme, a mechanism of intrinsic resistance in some mycobacteria. oup.comoup.com This has led to the synthesis of C25-modified derivatives that show resilience against this enzymatic inactivation and improved activity against challenging pathogens like Mycobacterium abscessus. oup.comoup.com
Another innovative approach is the genetic re-engineering of the rifamycin-producing bacterium, Amycolatopsis mediterranei, to create novel backbones that are difficult to achieve through chemical synthesis alone. nih.govoregonstate.edu By manipulating the polyketide synthase (PKS) gene cluster responsible for building the rifamycin scaffold, researchers can introduce different extender units into the ansa chain, leading to new structural analogs. nih.govfrontiersin.org This combined genetic-synthetic strategy opens new avenues for generating a diverse library of rifamycin analogs, potentially including derivatives of 3-Formylrifamycin SV O-decyloxime, with enhanced activity against resistant strains. nih.gov
Rational Design Based on Advanced Computational Modeling
Rational drug design, heavily reliant on advanced computational modeling, is pivotal in accelerating the development of new rifamycin analogs. This approach uses the known three-dimensional structure of the bacterial RNA polymerase (RNAP) and its complex with rifamycins to predict how new derivatives will bind and to guide their synthesis. nih.govnih.gov
Detailed in silico analyses allow researchers to model the interactions between novel analogs and the RNAP binding site. nih.gov These models can predict how specific modifications might overcome resistance mutations. For example, a computational study hypothesized that removing a methyl group at C-7 of the rifamycin backbone could lessen steric hindrance and allow for more effective binding to mutated RNAP. oregonstate.edu Similarly, modeling has been used to investigate how novel aromatic tails on C3-substituted analogs can establish key interactions within the RNAP binding pocket, potentially leading to compounds that are active against rifampicin-resistant M. tuberculosis. nih.gov
Furthermore, computational models help in understanding the mechanism of action. Crystal structures of RNAP in complex with rifamycin derivatives like rifabutin (B1679326) show that the ansa moiety makes crucial contacts with the β-subunit of the enzyme. nih.gov By modeling new side chains or modifications, such as those in 3-Formylrifamycin SV O-decyloxime, scientists can rationally design compounds with improved binding affinity and optimized pharmacological properties, while also predicting potential liabilities like off-target effects. nih.gov
Exploration of Novel Binding Sites or Allosteric Modulation
While the primary binding site of rifamycins on the β-subunit of bacterial RNAP is well-established, a key strategy to circumvent resistance is to design analogs that interact with this target in a novel manner. nih.govwikipedia.org Research is now exploring derivatives that can bind effectively even when mutations are present in the conventional binding pocket.
Molecular modeling studies of certain novel C-3 substituted rifamycin SV derivatives have predicted a distinct, and possibly new, binding mode. These analogs appear to occupy a different space within the binding pocket of both wild-type and mutated RNAP proteins compared to rifampicin (B610482). nih.gov This suggests that it is possible to generate derivatives that rely on a different set of interactions to inhibit the enzyme, thereby bypassing common resistance mutations.
Another avenue of investigation is the potential for new analogs to make additional contacts with other regions of the RNAP complex. It has been suggested that certain benzoxazinorifamycins might interact with other parts of the RNAP complex, such as the σ-subunit, in addition to the primary binding site. nih.gov Such multi-point interactions could increase binding affinity and restore activity against resistant strains. This exploration of alternative binding modes and allosteric modulation—altering the enzyme's function by binding to a secondary site—represents a sophisticated strategy for developing the next generation of rifamycin antibiotics.
Mechanistic Studies of Potential Combination Therapies in Preclinical Models
Due to the propensity for resistance to emerge when rifamycins are used as monotherapy, a major area of research is the use of these antibiotics in combination with other drugs. nih.gov Preclinical models are essential for studying the mechanisms of synergy and for identifying effective drug pairings. The rationale behind combination therapy is to leverage different mechanisms of action to produce a synergistic killing effect and to prevent the selection of resistant mutants. nih.gov
Recent preclinical studies have identified promising new rifamycin analogs that, when used as single agents, are at least as effective in reducing bacterial load in the lungs as a standard-of-care combination therapy involving four different drugs. news-medical.net Other studies have focused on identifying synergy between existing and novel rifamycins and other antibiotics. For example, rifabutin has been shown to act synergistically with clarithromycin (B1669154) and tigecycline (B611373) against M. abscessus, with the triple combination demonstrating a sterilizing effect in culture. researchgate.net Similarly, preclinical rabbit models have shown that combining rifampicin with daptomycin (B549167) or vancomycin (B549263) can be effective against staphylococcal implant infections and can suppress the emergence of resistance to both drugs. nih.gov
These studies underscore the importance of preclinical evaluation to understand the complex interactions between antibiotics and to rationalize the design of clinical trials for new combination regimens. atsjournals.org
Table 1: Examples of Preclinical Rifamycin Combination Therapies
| Rifamycin Analog | Combination Drug(s) | Target Organism/Model | Key Finding | Source(s) |
| Rifampicin | Daptomycin | Rabbit model of MRSA joint implant infection | Effective pairing that suppressed resistance development to both drugs. | nih.gov |
| Rifampicin | Linezolid, Daptomycin, Fosfomycin | In vitro studies | Improved results compared to monotherapy against Gram-positive bacteria. | nih.gov |
| Rifabutin | Clarithromycin, Tigecycline | In vitro cultures of M. abscessus | Synergistic and bactericidal activity; triple combination had a sterilizing effect. | researchgate.net |
| Pretomanid (B1679085) | Rifabutin | Tuberculosis clinical trial data analysis | Rifabutin avoids the negative drug-drug interaction seen with rifampin, leading to higher pretomanid exposure and faster culture conversion. | atsjournals.org |
| UMN-120, UMN-121 | Single agent vs. standard combination therapy | Murine model of M. abscessus lung infection | The single novel analogs were at least as effective as a four-drug standard-of-care combination. | news-medical.net |
Investigation of Broader Biological Activities Beyond Primary Antimicrobial Action
Studies using specific cell cultures have shown that certain rifamycin SV derivatives can influence immunological responses. oup.com For instance, rifampicin and 4-N-demethyl rifampicin were found to inhibit the formation of antibody-producing cells (plaque-forming cells) at concentrations that did not harm myeloid colonies. oup.com Furthermore, these compounds inhibited thymidine (B127349) incorporation in mixed leukocyte reactions, and one derivative markedly inhibited the generation of cytotoxic effector cells. oup.com
Interestingly, research comparing the anti-immune and antibacterial effects of several rifamycins concluded that these two activities are likely not related, suggesting they may arise from different mechanisms. nih.gov The inhibitory effect of some rifamycins on immunogenic RNA has also been reported. nih.gov While the precise mechanisms are still unknown, one hypothesis suggests that the inhibition of reverse transcriptases, known for some rifamycins, might play a role in modulating the functions of immune cells. oup.com These findings open up an intriguing field of research into the potential for rifamycin analogs, including structurally distinct compounds like 3-Formylrifamycin SV O-decyloxime, to be repurposed or designed for conditions where immune modulation is beneficial.
Table 2: Observed Immunomodulatory Effects of Rifamycin-SV Derivatives in Cell Culture
| Rifamycin Derivative | Experimental System | Observed Effect | Potential Implication | Source(s) |
| Rifampicin, 4-N-demethyl rifampicin (AF/AP) | Plaque-forming cell assay (mouse) | Inhibition of antibody-forming cells. | Potential immunosuppressive activity. | oup.com |
| 4-N-demethyl rifampicin (AF/AP) | Mixed leukocyte reaction (mouse) | Marked inhibition of cytotoxic effector cell generation. | Interference with cell-mediated immunity pathways. | oup.com |
| Rifampicin, 4-N-demethyl rifampicin (AF/AP) | Mixed leukocyte reaction (mouse and human) | Inhibition of tritiated thymidine incorporation. | Inhibition of lymphocyte proliferation. | oup.com |
| 4-N-benzyl demethyl rifampicin, 2,6-dimethyl-4-benzyl-4-demethyl rifampicin | Plaque-forming cell and myeloid colony assays | No significant effect on immune cell formation. | Structural specificity of immunomodulatory effects. | oup.com |
Academic Research on the Biosynthesis of Rifamycins as a Template for Synthetic Modification
A fundamental area of academic research that holds immense promise for creating novel antibiotics is the study of rifamycin biosynthesis. Rifamycins are natural products assembled by a type I polyketide synthase (PKS) in the bacterium Amycolatopsis mediterranei. nih.govwashington.edu Understanding and manipulating this intricate biological machinery provides a powerful template for generating new chemical structures that are inaccessible by traditional chemistry.
The biosynthesis begins with an unusual starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), followed by the sequential addition of acetate (B1210297) and propionate (B1217596) units by different modules of the PKS enzyme complex. nih.govwikipedia.org The final polyketide chain is then subjected to several post-PKS modifications to yield the final rifamycin product. washington.edu
By genetically engineering the rif biosynthetic gene cluster, researchers can alter the final structure of the antibiotic. Key strategies include:
Domain Swapping: Replacing an acyltransferase (AT) domain in one of the PKS modules with an AT domain from another PKS (e.g., from the rapamycin (B549165) pathway) can change the type of extender unit incorporated into the backbone. nih.govoregonstate.edu This can be used to create analogs with, for example, an acetate unit where a propionate unit would normally be.
Gene Inactivation: Deleting or inactivating specific genes in the biosynthetic pathway can lead to the accumulation of novel intermediates or analogs. For example, inactivating the rifF gene, which is responsible for cyclizing the polyketide chain, results in the accumulation of linear polyketide intermediates. nih.gov Similarly, deleting the rif-orf5 gene, which encodes a P450 enzyme, leads to the production of a series of novel rifamycin W congeners. mdpi.comresearchgate.net
This "combinatorial biosynthesis" approach allows for the creation of new rifamycin scaffolds that can then be further modified using chemical methods, providing a rich platform for the discovery of next-generation antibiotics. frontiersin.org
Q & A
Q. What are the critical steps and reagents in synthesizing 3-formylrifamycin SV O-decyloxime?
The synthesis involves multi-step organic reactions starting from rifamycin SV. Key steps include:
- Oxidation : Use of mild oxidizing agents (e.g., alkyl nitrites or lead tetraacetate) to convert 3-aminomethylrifamycin SV derivatives into 3-formylrifamycin SV .
- Oxime Formation : Reaction of the formyl group with O-decylhydroxylamine under controlled pH and solvent conditions (e.g., chloroform/water mixtures) to form the oxime ether .
- Purification : Column chromatography or crystallization in solvents like dichloromethane to isolate the final product .
Q. How does 3-formylrifamycin SV O-decyloxime inhibit bacterial growth?
The compound binds to the β-subunit of bacterial DNA-dependent RNA polymerase, preventing RNA synthesis. Structural modifications, such as the decyloxime group, enhance membrane permeability and reduce susceptibility to efflux pumps like AcrB in multidrug-resistant strains. This is supported by X-ray crystallography showing interactions with the AcrB transporter’s access pocket .
Advanced Research Questions
Q. How do structural modifications of 3-formylrifamycin SV derivatives affect their interaction with bacterial efflux pumps?
Advanced studies using X-ray crystallography (e.g., PDB ID 6ZOB) reveal that the decyloxime sidechain sterically hinders binding to AcrB’s transmembrane drug-binding pocket, reducing efflux efficiency. Mutagenesis experiments (e.g., alanine scanning of AcrB residues) further validate that hydrophobic interactions between the decyl chain and pump residues are critical for retention of antibacterial activity .
Q. What computational methods predict the antimycobacterial activity of 3-formylrifamycin SV derivatives?
Quantitative Structure-Activity Relationship (QSAR) models using topological descriptors (e.g., molecular connectivity indices, electronegativity) correlate substituent properties with minimum inhibitory concentrations (MICs). For example, electron-withdrawing groups on the oxime moiety improve activity against Mycobacterium tuberculosis by enhancing target binding affinity .
Q. How can researchers resolve contradictions in reported efficacy data against rifampicin-resistant strains?
Discrepancies arise from variations in:
- Bacterial Strains : Efflux pump expression levels (e.g., AcrAB-TolC overexpression in E. coli vs. M. tuberculosis).
- Experimental Conditions : Differences in solvent systems (e.g., DMSO vs. aqueous buffers) affecting compound solubility and bioavailability . Standardized protocols, such as using checkerboard assays to assess synergism with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide), can mitigate these issues .
Methodological Recommendations
- Synthesis Optimization : Use trifluoroacetic acid in dichloromethane for efficient formylation .
- Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with RNA polymerase .
- Resistance Analysis : Combine whole-genome sequencing of resistant mutants with molecular docking simulations to identify resistance-conferring mutations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
